2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Description
N-Benzyloxycarbonylphenylalanylalanine is a synthetic dipeptide molecule consisting of two linked amino acids, phenylalanine and alanine, with a benzyloxycarbonyl protecting group attached to the N-terminus of the phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect the N-terminus during the assembly of peptide chains .
Properties
IUPAC Name |
2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJTXQOVOPDGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Protection of the amino group with a phenylmethoxycarbonyl (Cbz) group to prevent unwanted side reactions during peptide bond formation.
- Peptide coupling between the protected amino acid derivative and another amino acid or peptide fragment.
- Purification of the product by crystallization or chromatographic methods.
Detailed Synthetic Route
-
- N-Cbz-protected amino acid (e.g., N-Cbz-L-alanine)
- Amino acid derivative with a free carboxyl group (e.g., beta-alanine or 3-aminopropanoic acid)
-
- The carboxyl group of the amino acid or peptide fragment is activated using coupling reagents such as:
- Carbodiimides (e.g., DCC - dicyclohexylcarbodiimide)
- HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) as additives to suppress racemization and improve yield.
- Alternatively, modern coupling reagents like HATU or EDCI can be used for higher efficiency.
- The carboxyl group of the amino acid or peptide fragment is activated using coupling reagents such as:
-
- The activated carboxyl group reacts with the amino group of the other amino acid or peptide fragment to form the amide (peptide) bond.
- The reaction is typically carried out in anhydrous organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere (nitrogen or argon).
- Reaction temperature is maintained at 0°C to room temperature to minimize side reactions.
-
- After completion, the reaction mixture is quenched with water or dilute acid.
- The product is extracted, washed, and purified by recrystallization or column chromatography.
- The final compound is obtained as a crystalline solid or powder.
Example Synthesis (Literature-Inspired)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | N-Cbz-L-alanine, DCC, HOBt, DMF, 0°C to RT | Activation of carboxyl group of N-Cbz-L-alanine |
| 2 | Addition of beta-alanine, stirring for 12-24 hours | Peptide coupling reaction |
| 3 | Workup with water, extraction with ethyl acetate | Removal of by-products and isolation of crude product |
| 4 | Purification by silica gel chromatography | Isolation of pure 2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Analytical Data and Characterization
Research Discoveries and Applications
- The compound serves as an intermediate in peptide synthesis, especially in the preparation of more complex peptides and peptidomimetics.
- The Cbz protecting group is widely used due to its stability under coupling conditions and ease of removal by catalytic hydrogenation.
- The methodology for its preparation has been optimized to minimize racemization and maximize yield using modern coupling reagents and additives.
- Related compounds have been studied for biological activity, including enzyme inhibition and receptor binding, making this compound valuable for pharmaceutical research.
Summary Table of Preparation Methods
| Method | Coupling Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Classical DCC/HOBt coupling | DCC + HOBt | DMF or DCM | 0°C to RT | Moderate to High | Risk of urea by-products |
| Modern HATU coupling | HATU + DIPEA | DMF | RT | High | Reduced racemization, cleaner reaction |
| EDCI/NHS coupling | EDCI + NHS | Aqueous/DMF | RT | Moderate | Water-compatible, mild conditions |
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonylphenylalanylalanine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino group.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for acidic hydrolysis; sodium hydroxide (NaOH) for basic hydrolysis.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used coupling reagents.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Hydrolysis: Free phenylalanine and alanine.
Coupling Reactions: Longer peptide chains with the desired sequence of amino acids.
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Scientific Research Applications
Peptide Synthesis
The primary application of this compound lies in peptide synthesis . Its protective group allows for the selective assembly of peptide chains without premature reactions at the amino terminus. This property is crucial for synthesizing complex peptides that can serve as drugs or research tools.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor properties . Studies indicate that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation pathways. For instance, a study highlighted the effectiveness of specific derivatives in targeting cancer cell lines, showcasing their potential as anticancer agents.
Proteasome Inhibition
The compound's structure allows it to act as a proteasome inhibitor , which is linked to increased apoptosis in tumor cells. This mechanism is critical for developing novel anticancer therapies targeting proteasomal degradation pathways. Proteasome inhibition has been shown to disrupt the degradation of pro-apoptotic factors, thereby enhancing cell death in cancerous tissues.
Neuroprotective Effects
Investigations into the neuroprotective properties of this compound suggest it may help mitigate oxidative stress in neuronal cells. This effect presents therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role in disease progression.
Antitumor Activity Case Study
A notable study published in a peer-reviewed journal examined the antitumor effects of derivatives of 2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid]. The researchers found that these compounds could significantly reduce tumor growth in xenograft models by activating apoptotic pathways.
Proteasome Inhibition Research
Another study focused on the proteasome inhibition capabilities of this compound. The results indicated that treatment with specific analogs led to increased levels of pro-apoptotic proteins and reduced tumor cell viability, suggesting a promising direction for cancer therapy development.
Neuroprotective Effects Investigation
Research exploring the neuroprotective effects revealed that this compound could reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. The findings support its potential use in developing treatments for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonylphenylalanylalanine involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide chain assembly. Once the desired peptide sequence is formed, the protecting group can be selectively removed to reveal the free amino group, allowing for further modifications or interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonylphenylalanylglycine: Similar in structure but contains glycine instead of alanine.
N-Benzyloxycarbonylphenylalanylleucine: Contains leucine instead of alanine.
N-Benzyloxycarbonylphenylalanylisoleucine: Contains isoleucine instead of alanine.
Uniqueness
N-Benzyloxycarbonylphenylalanylalanine is unique due to its specific combination of phenylalanine and alanine with a benzyloxycarbonyl protecting group. This combination provides distinct properties that make it suitable for specific peptide synthesis applications, particularly when the presence of alanine is required in the peptide sequence .
Biological Activity
2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid, also known as N-Benzyloxycarbonylphenylalanylalanine, is a synthetic dipeptide with notable biological activities. This compound is primarily utilized in peptide synthesis due to its protective group that stabilizes the amino acid during chain assembly. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
The molecular formula of 2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid is , with a molecular weight of 370.4 g/mol. The structure consists of two linked amino acids, phenylalanine and alanine, with a phenylmethoxycarbonyl protecting group attached to the nitrogen of phenylalanine.
Structural Representation
| Property | Details |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
| InChI Key | InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25) |
The biological activity of 2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing cellular processes such as protein synthesis and cell signaling.
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that certain analogs could inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation pathways.
- Proteasome Inhibition : The compound's structure allows it to act as a proteasome inhibitor, which has been linked to increased apoptosis in tumor cells. This mechanism is crucial for the development of novel anticancer therapies targeting proteasomal degradation pathways .
- Neuroprotective Effects : Investigations into neuroprotective properties have shown that this compound may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparative Biological Activity Table
Q & A
Q. What are the key synthetic routes for 2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid, and how do reaction conditions impact yield?
The synthesis typically involves sequential coupling reactions, starting with the protection of the amino group using benzyloxycarbonyl (Cbz) followed by peptide bond formation. Critical steps include:
- Amino protection : Use of Cbz-Cl under alkaline conditions to protect the amine .
- Carbodiimide-mediated coupling : Employing reagents like EDC/HOBt to link the acylated intermediate to the propanoic acid backbone .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) at 0–25°C improve solubility and reduce side reactions . Yield and purity depend on precise stoichiometry, pH control, and post-reaction purification (e.g., column chromatography) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
A multi-technique approach is recommended:
- NMR spectroscopy : H and C NMR confirm the presence of the Cbz-protected amine (δ 5.1–5.3 ppm for benzyloxy protons) and propanoic acid moiety (δ 12–13 ppm for COOH) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~455.2) .
- Infrared spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from variations in assay conditions or impurities. Methodological solutions include:
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch purity (>98% via HPLC) .
- Dose-response curves : Establish EC/IC values under controlled pH and temperature to compare potency .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .
Q. What computational strategies predict the compound’s interaction with enzymatic targets (e.g., proteases)?
Advanced modeling approaches include:
- Molecular docking : Software like AutoDock Vina to simulate binding to active sites (e.g., SARS-CoV-2 main protease) using the compound’s 3D structure (PubChem CID) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) to evaluate electronic properties influencing reactivity .
Q. How can stereochemical outcomes be controlled during synthesis?
The compound’s chiral centers require enantioselective methods:
- Asymmetric catalysis : Use of L-proline-derived organocatalysts for kinetic resolution .
- Chiral HPLC : Post-synthesis separation of diastereomers using columns like Chiralpak IA .
- Circular dichroism (CD) : Validate absolute configuration post-purification .
Q. What strategies mitigate conflicting data on the compound’s solubility and stability?
- Solubility screening : Test in buffered solutions (pH 1–10) with co-solvents (e.g., DMSO ≤1%) .
- Accelerated stability studies : Monitor degradation under stress conditions (40°C/75% RH) via UPLC .
- Crystallography : Single-crystal X-ray diffraction to correlate solid-state stability with packing motifs .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| IUPAC Name | 2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
| Key Spectral Data (NMR) | δ 5.1 ppm (Cbz CH), δ 12.3 ppm (COOH) | |
| Common Impurities | Unreacted Cbz-Cl (<2% via HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
